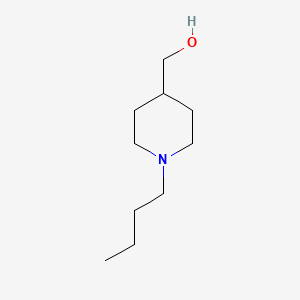

(1-Butylpiperidin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-butylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJOIIUQZHTVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437132 | |

| Record name | 4-Piperidinemethanol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148703-15-5 | |

| Record name | 1-Butyl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148703-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Butylpiperidin 4 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety is a versatile functional group that can undergo several key transformations, including esterification, oxidation, ether formation, and substitution.

Esterification Reactions

The hydroxyl group of (1-Butylpiperidin-4-yl)methanol can be readily converted to an ester through reaction with various acylating agents. A common method involves the use of an acid anhydride (B1165640), such as acetic anhydride, often in the presence of an acid catalyst like sulfuric acid or a base like pyridine. cetjournal.itresearchgate.net The reaction proceeds by nucleophilic acyl substitution, where the alcohol oxygen attacks one of the carbonyl carbons of the anhydride.

These esterification reactions are typically exothermic. cetjournal.it For similar alcohols, the reaction with acetic anhydride can be carried out using a catalyst to afford the corresponding acetate (B1210297) ester in high yield. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride ((CH₃CO)₂O), Acid or Base Catalyst | (1-Butylpiperidin-4-yl)methyl acetate | Acylation / Esterification |

Oxidation Reactions

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions used. To selectively obtain the aldehyde, 1-butylpiperidine-4-carbaldehyde (B12992609), mild oxidation conditions are necessary to prevent over-oxidation. youtube.comorganic-chemistry.org

The Swern oxidation is a widely used method for this transformation due to its mild conditions and high tolerance for other functional groups. wikipedia.orgorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures (around -78 °C). youtube.comyoutube.com An organic base, such as triethylamine (B128534), is then added to facilitate the elimination reaction that yields the aldehyde, dimethyl sulfide (B99878), carbon monoxide, and carbon dioxide. wikipedia.org The mild, non-acidic nature of the Swern oxidation makes it compatible with the tertiary amine present in the molecule. youtube.com

| Reactant | Reagents | Product | Byproducts |

|---|---|---|---|

| This compound | 1. Oxalyl chloride, DMSO, CH₂Cl₂ (-78 °C) 2. Triethylamine (Et₃N) | 1-Butylpiperidine-4-carbaldehyde | Dimethyl sulfide (DMS), Carbon monoxide (CO), Carbon dioxide (CO₂), Triethylammonium chloride |

Ether Formation (e.g., methoxymethyl)

The hydroxyl group can be converted into an ether, a common strategy for protecting the alcohol functionality during other chemical transformations. The formation of a methoxymethyl (MOM) ether is a representative example. This is typically achieved by deprotonating the alcohol with a suitable base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide is then treated with methoxymethyl chloride (MOM-Cl) in an SN2 reaction to yield the desired ether.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Sodium Hydride (NaH) 2. Methoxymethyl chloride (MOM-Cl) | 4-((Methoxymethoxy)methyl)-1-butylpiperidine | Etherification (Williamson-type) |

Halogenation and Substitution

The hydroxyl group of this compound can be replaced by a halogen atom, such as chlorine, through a nucleophilic substitution reaction. A common reagent for this transformation is thionyl chloride (SOCl₂). sciencemadness.org The reaction converts the alcohol into an alkyl chloride, producing gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). sciencemadness.org For similar N-alkylated piperidinols, the reaction can be performed in a solvent like dichloromethane, often with the addition of a base like triethylamine to neutralize the generated HCl. chemicalbook.com This method effectively transforms the hydroxymethyl group into a chloromethyl group, yielding 4-(chloromethyl)-1-butylpiperidine.

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂), Triethylamine (optional) | 4-(Chloromethyl)-1-butylpiperidine | Nucleophilic Substitution |

Reactions Involving the Piperidine (B6355638) Nitrogen (Post N-Alkylation)

The nitrogen atom in the piperidine ring is a tertiary amine, making it nucleophilic and basic. It can readily react with electrophiles, particularly alkylating agents.

Quaternization Reactions

The tertiary piperidine nitrogen can undergo quaternization by reacting with an alkyl halide, such as methyl iodide. nih.gov This is an SN2 reaction where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. dtic.milmdpi.com The result is the formation of a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. mdpi.com This reaction significantly alters the electronic properties and solubility of the molecule. Microwave-assisted methods have been shown to effectively promote quaternization reactions for similar nitrogen-containing heterocycles, often leading to high yields in reduced reaction times. nih.gov

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl iodide (CH₃I) | 1-Butyl-4-(hydroxymethyl)-1-methylpiperidin-1-ium iodide | Quaternization / N-Alkylation |

N-Oxidation

The tertiary amine of the piperidine ring in this compound is susceptible to oxidation, a common metabolic pathway for cyclic amines. In vitro studies on piperidine itself have shown that biological N-oxidation leads to the formation of N-hydroxypiperidine and its tautomeric cyclic nitrone, 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov This transformation is typically mediated by cytochrome P450 enzymes in biological systems.

Chemical oxidation of the nitrogen atom can also be achieved using various oxidizing agents. For instance, the oxidation of piperidine precursors to form stable N-oxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidinyloxy) is a well-established process. researchgate.net Although the heptamethylated analogue is used for enhanced stability, the fundamental reaction involves the oxidation of the secondary or tertiary amine to an N-oxyl radical. In the case of this compound, treatment with reagents such as hydrogen peroxide in the presence of a catalyst or organic peroxy acids could yield the corresponding N-oxide. The N-oxide can exist in equilibrium with the corresponding N-hydroxy-N-butylpiperidinium form. The resulting N-oxides are highly polar, water-soluble compounds with distinct chemical properties from the parent amine.

Table 1: Potential N-Oxidation Products of this compound

| Reactant | Oxidizing Agent | Potential Product(s) |

| This compound | H₂O₂ / Catalyst | (1-Butyl-4-(hydroxymethyl)piperidin-1-ium-1-olate) (N-Oxide) |

| This compound | m-CPBA | (1-Butyl-4-(hydroxymethyl)piperidin-1-ium-1-olate) (N-Oxide) |

Reactions Involving the Piperidine Ring System

The saturated six-membered ring of piperidine is generally stable and not prone to spontaneous ring-opening under normal conditions. Its reactivity is primarily centered on the functionalization of its C-H bonds.

Ring-Opening Reactions

Ring-opening reactions for saturated heterocycles like piperidine are energetically unfavorable due to the lack of significant ring strain, unlike smaller rings such as aziridines or highly strained systems like benzocyclobutenones. acs.orgresearchgate.net The piperidine ring in this compound is a stable, chair-like cyclohexane (B81311) analogue.

Transformations that lead to the cleavage of the piperidine ring typically require harsh conditions or specialized reagents that can overcome the stability of the C-C or C-N bonds. For instance, reactions like the von Braun degradation, which involves treatment with cyanogen (B1215507) bromide followed by hydrolysis, can cleave the ring by breaking a C-N bond, but this is a destructive method rather than a synthetically controlled transformation. Similarly, certain enzymatic or electrochemical oxidative processes can lead to ring cleavage. However, facile, synthetically useful ring-opening reactions starting from a simple N-alkylpiperidine derivative like this compound are not commonly reported in the literature. Studies on the ring-opening of pyridinium (B92312) salts, which are aromatic precursors, involve different mechanisms and are not directly applicable. nih.gov

Functionalization at Other Ring Positions

While the piperidine ring is resistant to opening, its C-H bonds can be selectively functionalized using modern catalytic methods. This allows for the introduction of new substituents at positions other than the nitrogen or the C4-carbon. The primary sites for such reactions are the C2, C3, and C5 positions (C2 being equivalent to C6, and C3 to C5 due to symmetry, assuming the C4 substituent doesn't impose further electronic bias).

C-H Activation/Functionalization:

Recent advances in organometallic chemistry have enabled the direct functionalization of otherwise inert C(sp³)–H bonds. Palladium (Pd) and Rhodium (Rh) catalysts are particularly effective for this purpose. nih.govacs.org The regioselectivity of these reactions is often controlled by the choice of catalyst and any directing groups present on the piperidine nitrogen. researchgate.netnih.govnih.gov

C2-Functionalization: The C-H bonds at the C2 position are electronically activated due to their proximity to the nitrogen atom. Rhodium-catalyzed C-H insertion reactions using diazo compounds can selectively introduce functional groups at this position. nih.gov

C3-Functionalization: The C3 position is electronically deactivated by the inductive effect of the nitrogen. However, functionalization can be achieved indirectly, for example, through the cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening. nih.govnih.gov More direct methods involve using a directing group attached to the piperidine ring to guide a metal catalyst to the C3 position. For instance, a directing group at C4 can facilitate palladium-catalyzed arylation at the C3 position. imperial.ac.uk

C4-Functionalization: While this compound is already substituted at C4, further functionalization at this position is a key strategy for other piperidines. This is often achieved by overriding the electronic preference for C2 functionalization through the use of bulky N-protecting groups and specific catalysts that favor the more sterically accessible C4 position. researchgate.netnih.gov

Table 2: Examples of Catalytic Functionalization of Piperidine Derivatives

| Position | Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |

| C2 | C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | 2-Arylacetate-piperidine | nih.gov |

| C3 | C-H Arylation | Pd(OAc)₂ / AQ directing group | N-Boc-piperidine-4-carboxamide | cis-3-Aryl-4-carboxamido-piperidine | imperial.ac.uk |

| C3 | Reductive Ring Opening | H₂, Pd/C | N-Boc-cyclopropa[c]piperidine | 3-Substituted-piperidine | nih.govnih.gov |

| C4 | C-H Arylation | Pd(OAc)₂ / Ligand | N-Cbz-piperidine-3-carboxamide | cis-4-Aryl-3-carboxamido-piperidine | acs.orgacs.org |

For this compound, the existing N-butyl and C4-hydroxymethyl groups would influence the regioselectivity of such reactions. The N-butyl group is sterically demanding, and the C4-hydroxymethyl group could potentially act as a directing group or be modified to do so.

Conformational Dynamics in Chemical Reactions

The piperidine ring of this compound adopts a chair conformation to minimize steric strain. In this conformation, substituents at each carbon can be either in an axial or equatorial position. The N-butyl group and the C4-hydroxymethyl group will have a strong preference for the equatorial position to avoid 1,3-diaxial interactions.

This conformational preference is critical in determining the stereochemical outcome of reactions. For example, in the palladium-catalyzed C-H arylation of piperidines, the reaction often proceeds with high diastereoselectivity. acs.orgacs.org The approach of the bulky catalyst complex is sterically hindered on one face of the ring, leading to the preferential formation of one stereoisomer.

Stereoselectivity: In the functionalization of C3, as seen with piperidine-4-carboxamide substrates, the reaction often yields the cis-product, where the new substituent at C3 and the existing substituent at C4 are on the same face of the ring. imperial.ac.uk This is a result of the catalyst coordinating to a directing group and reacting with the most accessible C-H bond from that coordinated state.

Reaction Mechanism: Deuterium labeling studies have shown that both cis- and trans-C-H bonds can be cleaved in the initial C-H activation step, forming different palladacycle intermediates. acs.org The final product distribution depends on the relative energies of the subsequent oxidative addition and reductive elimination steps for each conformational pathway.

Therefore, the predictable chair conformation of this compound, with its bulky substituents preferentially in equatorial positions, provides a framework for predicting the stereochemical outcome of further functionalizations of the piperidine ring. Any reaction at the C2/C6 or C3/C5 positions would be heavily influenced by the steric hindrance imposed by the equatorial N-butyl and C4-hydroxymethyl groups, likely directing incoming reagents to the trans face of the ring relative to these existing substituents.

Role As a Key Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The utility of the piperidine-4-yl-methanol framework is evident in its role as a precursor for constructing elaborate heterocyclic systems. The hydroxyl and the nitrogen atom of the piperidine (B6355638) ring provide reactive sites for annulation and substitution reactions, leading to the formation of fused or appended ring systems.

For instance, derivatives of piperidine carboxylic acids, which are structurally related to (1-butylpiperidin-4-yl)methanol, are used to synthesize novel pyrazole-carboxylates. The synthesis involves treating N-Boc protected piperidine precursors with reagents like Meldrum's acid, followed by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form β-enamino diketones. These intermediates are then cyclized with various hydrazines to yield a library of substituted pyrazoles attached to the piperidine scaffold nih.gov. This general strategy highlights how the piperidine core can be used to anchor newly formed heterocyclic rings.

Similarly, the related compound tert-butyl piperidin-4-ylcarbamate has been instrumental as a starting material in the synthesis of novel inhibitors of the NLRP3 inflammasome, which are based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold mdpi.comresearchgate.netnih.gov. In these syntheses, the piperidine nitrogen is coupled with other molecular fragments to build the final complex heterocyclic structure, demonstrating the value of the piperidinyl moiety as a key component in constructing complex, biologically active molecules mdpi.comnih.gov.

Table 1: Examples of Heterocyclic Systems Derived from Piperidine Scaffolds

| Starting Material Class | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Boc-piperidine carboxylic acids | 1. Meldrum's acid, EDC·HCl, DMAP 2. DMF·DMA 3. Hydrazine derivatives | Substituted 1H-pyrazole | nih.gov |

Building Block for Multifunctional Compounds

The distinct reactivity of the N-alkyl group and the C-4 methanol substituent on the piperidine ring allows this compound to be used as a versatile building block for multifunctional compounds. Each functional group can be independently modified to introduce different pharmacophores or functionalities, enabling the systematic development of molecules with tailored properties.

The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or halides, providing a handle for introducing a wide array of substituents. The tertiary amine of the N-butylpiperidine moiety can be involved in salt formation or further quaternization. This dual functionality is crucial in medicinal chemistry for creating compounds that can interact with multiple biological targets or possess a combination of desired physicochemical properties.

For example, the core piperidine structure is a key intermediate in the synthesis of highly active narcotic analgesics, such as remifentanil and other fentanyl analogues researchgate.net. In these complex molecules, the piperidine ring is substituted at the 4-position with groups derived from precursors like piperidone, which can be conceptually linked back to the functional handles present in this compound researchgate.net. The synthesis of these analgesics involves multi-step sequences where the piperidine scaffold is systematically elaborated with other chemical moieties researchgate.net.

Contribution to Scaffold Diversification in Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing structurally diverse compounds is essential for identifying new lead molecules through high-throughput screening. This compound and related piperidine-4-yl derivatives are excellent starting points for creating such libraries due to the ease with which their core structure can be modified.

The piperidine ring serves as a central scaffold that can be decorated with various substituents at both the nitrogen atom and the 4-position hydroxymethyl group. By employing combinatorial chemistry approaches, a large number of analogues can be rapidly synthesized from this single precursor. For instance, the N-butyl group can be replaced with a multitude of other alkyl or aryl groups, while the methanol group can be reacted with a library of carboxylic acids to form esters or with alkyl halides to form ethers.

This strategy of scaffold diversification is exemplified by the development of NLRP3 inflammasome inhibitors. Researchers synthesized a series of differently modulated benzo[d]imidazole-2-one derivatives starting from a 1-(piperidin-4-yl) core structure mdpi.comresearchgate.netnih.gov. By systematically altering the substituents on the piperidine and the attached heterocyclic system, they were able to explore the structure-activity relationship and identify compounds with improved inhibitory effects nih.gov. This demonstrates how a single, versatile piperidine-based intermediate can be leveraged to generate a focused library of compounds for biological screening, accelerating the discovery of new therapeutic agents.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-butyl piperidin-4-ylcarbamate |

| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one |

| Meldrum's acid |

| N,N-dimethylformamide dimethyl acetal (DMF·DMA) |

| Remifentanil |

| Fentanyl |

Advanced Spectroscopic and Structural Elucidation of 1 Butylpiperidin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For (1-Butylpiperidin-4-yl)methanol, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide unambiguous evidence of its structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the butyl group and the piperidine (B6355638) ring. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The protons on the piperidine ring alpha to the nitrogen (H-2e, H-6e) are expected to appear further downfield compared to the other ring protons. The hydroxymethyl protons (H-1') will also show a characteristic shift.

Based on the analysis of similar N-substituted piperidine derivatives, the predicted ¹H NMR spectral data in a solvent like CDCl₃ are summarized below. The signals for the piperidine ring protons often exhibit complex splitting patterns due to axial and equatorial relationships and may overlap.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Butyl-CH₃ (H-4'') | 0.92 | Triplet (t) | 3H |

| Butyl-CH₂ (H-3'') | 1.30 | Sextet | 2H |

| Butyl-CH₂ (H-2'') | 1.45 | Quintet | 2H |

| Piperidine-H3a, H-5a | 1.25 | Multiplet (m) | 2H |

| Piperidine-H4 | 1.50 | Multiplet (m) | 1H |

| Piperidine-H3e, H-5e | 1.75 | Multiplet (m) | 2H |

| Piperidine-H2a, H-6a | 1.95 | Triplet of doublets (td) | 2H |

| N-CH₂ (Butyl, H-1'') | 2.25 | Triplet (t) | 2H |

| Piperidine-H2e, H-6e | 2.85 | Doublet of triplets (dt) | 2H |

| CH₂OH (H-1') | 3.50 | Doublet (d) | 2H |

| OH | Variable | Singlet (s, broad) | 1H |

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are expected. The carbons directly attached to the nitrogen (C-2, C-6, and C-1'') and the carbon attached to the oxygen (C-1') are shifted downfield.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Butyl-CH₃ (C-4'') | 14.1 |

| Butyl-CH₂ (C-3'') | 20.8 |

| Butyl-CH₂ (C-2'') | 29.5 |

| Piperidine-C3, C-5 | 30.0 |

| Piperidine-C4 | 39.5 |

| Piperidine-C2, C-6 | 54.0 |

| N-CH₂ (Butyl, C-1'') | 59.0 |

| CH₂OH (C-1') | 68.0 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made in 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent methylene groups of the butyl chain (H-1''/H-2'', H-2''/H-3'', H-3''/H-4''). Within the piperidine ring, correlations would be seen between H-2/H-3, H-3/H-4, and H-4/H-5. A correlation between the C4-proton (H-4) and the hydroxymethyl protons (H-1') would also be expected.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. For instance, the proton signal predicted at δ 3.50 ppm (H-1') would correlate with the carbon signal at δ 68.0 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for connecting different parts of the molecule. For example, the N-CH₂ protons of the butyl group (H-1'') would show correlations to the piperidine carbons C-2 and C-6, confirming the point of attachment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions corresponding to its alcohol and tertiary amine groups, as well as the hydrocarbon backbone.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding.

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the piperidine ring and butyl chain.

C-O Stretch: A distinct, strong band for the primary alcohol C-O stretching vibration is anticipated around 1050 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bonds of the tertiary amine is expected to appear in the 1150-1020 cm⁻¹ region, often overlapping with other absorptions.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. This compound lacks any significant chromophores (e.g., conjugated π-systems or aromatic rings). Therefore, it is not expected to show significant absorbance in the 200-800 nm range. Any observed absorption would be weak and occur at low wavelengths, corresponding to n→σ* transitions.

Interactive Table: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol O-H | Stretch | 3200-3600 | Strong, Broad |

| Alkane C-H | Stretch | 2850-3000 | Strong |

| Alcohol C-O | Stretch | ~1050 | Strong |

| Amine C-N | Stretch | 1020-1150 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₀H₂₁NO), the nominal molecular weight is 171 amu.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺•) at m/z 171, although it may be weak. The fragmentation pattern will be dominated by cleavages adjacent to the heteroatoms (nitrogen and oxygen), which stabilize the resulting positive charge. chemguide.co.uklibretexts.orglibretexts.org

Key fragmentation pathways include:

Alpha-Cleavage at Nitrogen: This is a dominant fragmentation pathway for amines. libretexts.org Cleavage of the butyl group would involve the loss of a propyl radical (•C₃H₇), leading to a prominent peak at m/z 128 ([M-43]⁺). Alpha-cleavage can also occur within the piperidine ring.

Fragmentation of the Butyl Group: Loss of the entire butyl group (•C₄H₉) would result in a fragment at m/z 114 ([M-57]⁺).

Fragmentation involving the Hydroxymethyl Group: Loss of the hydroxymethyl radical (•CH₂OH) would yield a fragment at m/z 140 ([M-31]⁺).

Loss of Water: Dehydration can lead to a peak at m/z 153 ([M-18]⁺).

The base peak in the spectrum is often the most stable carbocation that can be formed. The fragment at m/z 128 is a strong candidate for the base peak due to the stability of the resulting ion.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 171 | [C₁₀H₂₁NO]⁺• | Molecular Ion (M⁺•) |

| 153 | [C₁₀H₁₉N]⁺• | Loss of H₂O |

| 140 | [C₉H₁₈N]⁺ | Loss of •CH₂OH |

| 128 | [C₇H₁₄NO]⁺ | α-cleavage: Loss of •C₃H₇ |

| 114 | [C₆H₁₂NO]⁺ | Loss of •C₄H₉ |

X-ray Crystallography for Solid-State Structure and Conformation

While no specific crystal structure for this compound has been reported in the surveyed literature, its solid-state conformation can be inferred from studies of similar piperidine derivatives. nih.govnih.gov The piperidine ring is expected to adopt a stable chair conformation. In this conformation, large substituents typically occupy the equatorial position to minimize steric hindrance. Therefore, both the N-butyl group and the C-4 hydroxymethyl group are predicted to be in equatorial positions.

Studies on the parent compound, 4-piperidinemethanol (B45690), have shown that in the solid state, molecules form chains stabilized by intermolecular O-H···N hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit a similar packing arrangement in its crystal lattice, with the hydroxyl group of one molecule forming a hydrogen bond with the nitrogen atom of an adjacent molecule. The butyl chains would likely pack via van der Waals interactions.

Computational and Theoretical Investigations of 1 Butylpiperidin 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic properties and geometric parameters of (1-Butylpiperidin-4-yl)methanol. These methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular characteristics that are often difficult to determine experimentally.

Electronic Structure Analysis

The electronic structure of this compound is fundamental to its chemical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. In this compound, the HOMO is typically localized on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the hydroxymethyl group, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed across the antibonding orbitals, suggesting sites for nucleophilic attack.

A molecular electrostatic potential (MEP) map further elucidates the electronic distribution. For this compound, the MEP would show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, making them susceptible to interactions with electrophiles and participation in hydrogen bonding. Positive potential (electron-poor regions) would be expected around the hydrogen atoms of the hydroxyl group and the N-butyl group.

| Calculated Electronic Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.3 D |

Energy Minimization and Geometry Optimization

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.com For this compound, these calculations consistently predict that the piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. mdpi.com

| Optimized Geometrical Parameter | Value (Illustrative) |

| C-N (ring) bond length | 1.46 Å |

| C-C (ring) bond length | 1.54 Å |

| C-O bond length | 1.43 Å |

| N-C (butyl) bond length | 1.47 Å |

| C-N-C bond angle (ring) | 111.5° |

| C-C-N bond angle (ring) | 110.8° |

Note: These values are representative and based on standard bond lengths and angles for similar organic molecules. Specific optimized geometry data for this compound requires dedicated DFT calculations.

Conformational Analysis and Dynamics

The flexibility of the piperidine ring and its substituents gives rise to various conformations, the study of which is essential for understanding the molecule's interactions and properties.

Preferred Conformations of the Piperidine Ring

The piperidine ring in this compound predominantly exists in a chair conformation. This is the lowest energy conformation, significantly more stable than boat or twist-boat forms. mdpi.com In a related compound, tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate, the piperidine ring also adopts a chair conformation with equatorial substituents. nih.gov The energy difference between the chair and twist-boat conformations in N-acylpiperidines has been computationally estimated to be around 1.5 kcal/mol. qcware.com For this compound, the chair conformation ensures that the bulky N-butyl and 4-hydroxymethyl groups can occupy equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions.

Reaction Mechanism Studies

Theoretical studies on reaction mechanisms can predict the most likely pathways for chemical transformations. For this compound, potential reactions involve the tertiary amine and the primary alcohol functional groups.

Theoretical investigations into piperidine-catalyzed reactions, such as the Knoevenagel condensation, have shown that the piperidine nitrogen acts as a nucleophile to form an iminium ion intermediate. nih.govnih.gov This highlights the potential for the nitrogen in this compound to participate in similar nucleophilic reactions. The reaction pathway and the energy barriers can be computationally modeled to understand the kinetics and thermodynamics of such processes. For instance, the formation of an iminium ion has been identified as a high-energy step in some piperidine-catalyzed reactions. nih.govnih.gov

The hydroxyl group can undergo reactions such as oxidation or esterification. Theoretical studies can model the transition states and intermediates of these reactions, providing insights into the reaction energetics and the influence of the piperidine ring on the reactivity of the hydroxyl group.

Prediction of Synthetic Accessibility and Route Planning

The synthetic accessibility of a molecule like this compound is a critical consideration in chemical research and development. Computational tools play an increasingly vital role in predicting how readily a compound can be synthesized from available starting materials. These predictions are often based on a combination of retrosynthetic analysis, reaction database mining, and machine learning algorithms.

Computer-assisted organic synthesis (CAOS) software, such as SYNTHIA® and AiZynthFinder, can be employed to propose viable synthetic pathways. synthiaonline.comwikipedia.org These programs utilize extensive databases of known chemical reactions and commercially available starting materials to generate retrosynthetic trees, breaking down the target molecule into simpler, purchasable precursors. synthiaonline.comwikipedia.org For this compound, a likely retrosynthetic disconnection would occur at the N-butyl bond, suggesting a synthesis from piperidin-4-yl-methanol and a butylating agent.

A plausible synthetic route, which would be identified by such computational tools, involves the N-alkylation of piperidin-4-yl-methanol with a butyl halide (e.g., 1-bromobutane) in the presence of a base. Another computationally proposed route could involve the reductive amination of 4-(hydroxymethyl)piperidine with butyraldehyde. Alternatively, the synthesis could start from N-boc-4-hydroxymethylpiperidine, followed by deprotection and subsequent alkylation. The synthesis of a related intermediate, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, highlights the multi-step synthetic sequences that are often required for substituted piperidines. researchgate.net

The predicted synthetic accessibility is often quantified by a score. For instance, some models use a "synthetic accessibility score" (SA score) which is calculated based on fragment contributions and complexity penalties. synthiaonline.com A lower score generally indicates that the molecule is easier to synthesize. The table below illustrates a hypothetical comparison of synthetic routes that could be evaluated by computational software.

| Proposed Synthetic Route | Key Precursors | Reaction Type | Predicted Number of Steps | Potential Advantages |

| Route A | Piperidin-4-yl-methanol, 1-Bromobutane (B133212) | N-Alkylation | 1 | Direct, potentially high-yielding |

| Route B | Piperidin-4-yl-methanol, Butyraldehyde | Reductive Amination | 1 | Avoids use of alkyl halides |

| Route C | tert-Butyl 4-oxopiperidine-1-carboxylate | Reduction, Deprotection, N-Alkylation | 3 | Utilizes a common building block |

This table is illustrative and based on general principles of organic synthesis that would be considered by computational route planning software. The actual output would depend on the specific software and databases used.

Molecular Interactions and Binding Mode Analysis (e.g., with small molecules, without biological effect interpretation)

Computational methods are also instrumental in understanding the non-covalent interactions of this compound with other small molecules. Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) can provide detailed insights into these interactions at an atomic level. rsc.org

MD simulations can model the behavior of this compound in a solvent, such as water or methanol, revealing information about its solvation shell and conformational preferences. Such simulations can also be used to study the aggregation behavior of the molecule with itself or its interaction with other small molecules in a mixture. The piperidine ring typically adopts a chair conformation, and the orientation of the butyl and hydroxymethyl groups will be influenced by their interactions with the surrounding environment.

The interactions are governed by a combination of forces, including hydrogen bonding (from the hydroxyl group), dipole-dipole interactions, and van der Waals forces (from the butyl chain and the piperidine ring). For example, in a polar protic solvent like methanol, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor.

The strength of these interactions can be quantified by calculating interaction energies. The table below provides a hypothetical breakdown of the types of non-covalent interactions that could be studied computationally for a dimer of this compound.

| Interaction Type | Interacting Groups | Typical Calculated Energy Range (kcal/mol) | Computational Method |

| Hydrogen Bonding | -OH --- N | -3 to -8 | QM/MM, DFT |

| Hydrogen Bonding | -OH --- OH | -3 to -7 | QM/MM, DFT |

| van der Waals | Butyl chain --- Butyl chain | -0.5 to -2 | MD with force fields |

| van der Waals | Piperidine ring --- Piperidine ring | -1 to -3 | MD with force fields |

This table presents hypothetical data based on typical values for such interactions in similar molecular systems. Specific values for this compound would require dedicated computational studies.

These computational analyses provide a foundational understanding of the molecule's physicochemical properties, which are dictated by its structure and intermolecular forces.

Future Research Directions in 1 Butylpiperidin 4 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthesis of (1-Butylpiperidin-4-yl)methanol typically involves a two-step process: the synthesis of the parent 4-piperidinemethanol (B45690) followed by N-alkylation with a butyl group. A common route to 4-piperidinemethanol is the reduction of ethyl piperidine-4-carboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH4). chemicalbook.com Another approach involves the use of N-Boc-4-piperidinemethanol, a protected form of 4-piperidinemethanol, which can be synthesized by the reduction of N-(tert-butoxycarbonyl)-isonipecotic acid with a borane-tetrahydrofuran (B86392) complex. chemicalbook.com The Boc protecting group can then be removed, followed by N-alkylation.

Future research should focus on developing more sustainable and efficient synthetic strategies. This could involve:

Catalytic Hydrogenation: Exploring the use of heterogeneous or homogeneous catalysts for the reduction of piperidine-4-carboxylic acid esters or amides. This would be a greener alternative to stoichiometric metal hydride reagents.

Bio-catalysis: Investigating the potential of enzymes to catalyze the synthesis of this compound or its precursors, offering a highly selective and environmentally benign route.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Precursor | Reagents | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Classical Route | Ethyl piperidine-4-carboxylate | LiAlH4, Butyl bromide | High yield | Use of hazardous reagents, multiple steps |

| Protected Route | N-Boc-4-piperidinemethanol | Deprotection agent, Butyl bromide | Good control over side reactions | Additional protection/deprotection steps |

| Catalytic Route | Piperidine-4-carboxylic acid ester | H2, Catalyst, Butyl halide | Greener, potentially fewer steps | Catalyst development and optimization needed |

| One-Pot Synthesis | Piperidine-4-carboxylic acid derivative | Reducing agent, Butylating agent | Increased efficiency, less waste | Requires careful reaction condition optimization |

Exploration of New Chemical Transformations and Derivatization

The hydroxyl and tertiary amine groups in this compound are ripe for a variety of chemical transformations, leading to a diverse range of derivatives with potentially interesting properties.

Future research in this area could explore:

Esterification and Etherification: The primary alcohol can be readily converted into a wide array of esters and ethers. These derivatives could be screened for various biological activities. For instance, derivatization of similar piperidinemethanol structures is a key step in the synthesis of potent analgesics like fentanyl analogs. google.com

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to new classes of compounds such as 1-butylpiperidine-4-carbaldehyde (B12992609) and 1-butylpiperidine-4-carboxylic acid.

N-Oxide Formation: The tertiary amine can be oxidized to the corresponding N-oxide, which can alter the compound's physicochemical properties and biological activity.

Quaternization: Reaction of the tertiary amine with alkyl halides would lead to quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts or antimicrobial agents.

Advanced Applications as Synthetic Chirons or Catalysts

Chiral piperidine (B6355638) scaffolds are crucial components in many pharmaceuticals. rsc.org The synthesis of enantiomerically pure substituted piperidines is a significant area of research.

Future investigations could focus on:

Asymmetric Synthesis: Developing methods for the asymmetric synthesis of this compound to obtain specific enantiomers. This could involve the use of chiral starting materials or chiral catalysts.

Chiral Ligands: Using the enantiomerically pure compound as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment for a variety of chemical reactions.

Organocatalysis: Exploring the use of derivatives of this compound as organocatalysts. For example, thiourea (B124793) derivatives of chiral piperidines have been shown to be effective dual functional organocatalysts. researchgate.net

Integration of Computational Design with Experimental Synthesis

Computational chemistry offers powerful tools to guide and accelerate the discovery and development of new molecules and reactions.

Future research should integrate computational methods to:

Predict Reactivity: Use quantum chemical calculations to predict the reactivity of the different functional groups in this compound and to study the mechanisms of its derivatization reactions.

Design Novel Catalysts: Employ molecular modeling and docking studies to design new catalysts based on the this compound scaffold for specific chemical transformations.

Structure-Activity Relationship (SAR) Studies: In conjunction with experimental screening, computational methods like Quantitative Structure-Activity Relationship (QSAR) can be used to understand how the structural features of this compound derivatives relate to their biological activity, aiding in the design of more potent compounds. For example, computational studies on other piperidine derivatives have been used to design novel inhibitors for various biological targets. nih.gov

By pursuing these future research directions, the full potential of this compound as a versatile chemical building block can be unlocked, leading to the development of new materials, catalysts, and potentially, therapeutic agents.

Q & A

Q. What are the common synthetic routes for (1-butylpiperidin-4-yl)methanol, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or alcoholate-mediated reactions. For example, lithium (1-butylpiperidin-4-yl)methanolate reacts with electrophiles (e.g., fluoroalkoxy ligands) in THF at 0°C, followed by room-temperature stirring and purification via silica chromatography . Key factors include temperature control (0°C to prevent side reactions), solvent choice (THF for solubility), and stoichiometric ratios of reagents. Catalysts like Pd/C for hydrogenation or AlCl3/NaI for esterification are critical for specific intermediates .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Nuclear magnetic resonance (¹H-NMR, ¹³C-NMR) confirms structural integrity, while LC-MS and HRMS validate molecular weight and purity. For example, derivatives like (1-butylpiperidin-4-yl)methyl 7-cyano-8-(methylamino)dihydrobenzo[d][1,4]dioxine-5-carboxylate were characterized by HRMS (mass accuracy ±0.8 ppm) and melting point analysis (e.g., 210–212°C) . Purity ≥95% is typical, verified via HPLC with mobile phases like methanol/buffer solutions (65:35 v/v) .

Q. How is this compound utilized in receptor ligand synthesis?

It serves as a precursor for high-affinity 5-HT₄ receptor ligands. For instance, coupling with methoxy or nitro substituents via ester/amide bonds enhances binding specificity. Radiolabeled analogs (e.g., ¹²⁵I derivatives) are synthesized for receptor imaging, requiring precise control of protecting groups (e.g., Boc) and deprotection steps (HCl/dioxane) .

Advanced Research Questions

Q. How do structural modifications of this compound impact 5-HT₄ receptor affinity?

Substituent position and electronic effects dictate binding. For example:

- Methoxy groups at the benzoate ring (e.g., compound 12 ) increase lipophilicity, enhancing membrane permeability but may reduce solubility .

- Nitro analogs (e.g., compound 21 ) introduce electron-withdrawing effects, altering hydrogen-bonding interactions with receptor residues . Quantitative structure-activity relationship (QSAR) studies using logP and Hammett constants can optimize affinity .

Q. How can contradictions in synthetic yields or purity be resolved?

- Contradiction : Varying yields (e.g., 60–85%) in esterification reactions using AlCl3/NaI vs. Pd/C .

- Resolution : Catalyst choice affects regioselectivity. AlCl3 promotes electrophilic substitution but may cause over-alkylation, while Pd/C enables cleaner hydrogenolysis. Silica chromatography with gradient elution (hexane/ethyl acetate) isolates pure products .

- Data Validation : Cross-check NMR coupling constants (e.g., J = 6.8 Hz for piperidine protons) and HRMS isotopic patterns to confirm intermediates .

Q. What are the environmental and safety considerations for handling this compound?

- Toxicity : Limited ecotoxicological data; assume acute toxicity to aquatic life (EC₅₀ < 10 mg/L) based on structural analogs .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from deprotection) before disposal. Use closed-system purification (e.g., rotary evaporators) to minimize volatile organic compound (VOC) release .

- Alternatives : Explore biocatalytic routes (e.g., alcohol dehydrogenases) to replace heavy-metal catalysts .

Methodological Challenges & Future Directions

Q. What are the limitations in current synthetic methodologies, and how can they be addressed?

- Limitation : Low yields (<50%) in multi-step syntheses due to steric hindrance in piperidine derivatives .

- Solution : Employ flow chemistry for precise temperature/residence time control or microwave-assisted reactions to accelerate steps like Boc deprotection .

- Automation : Robotic platforms for parallel synthesis (e.g., varying alkyl chain lengths) can expedite SAR studies .

Q. How can this compound derivatives be applied beyond receptor studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.